4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde
Overview
Description
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a pyridine ring through an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde typically involves the reaction of 5-ethylpyridin-2-yl ethanol with 4-hydroxybenzaldehyde. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzoic acid.
Reduction: 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antimicrobial and antitubercular compounds.
Biological Studies: The compound is used in the study of enzyme interactions and receptor binding due to its structural features.
Industrial Applications: It is utilized in the development of new materials and chemical processes, particularly in the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-(2-(5-Methylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde: The presence of a methyl group instead of an ethyl group can influence the compound’s steric and electronic properties.
4-(2-(5-Ethylpyridin-2-yl)-2-methoxyethoxy)benzaldehyde: The methoxy group can alter the compound’s solubility and reactivity.
Uniqueness
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde is unique due to the presence of both a hydroxyl and an ethoxy group, which provide a balance of hydrophilic and hydrophobic properties. This structural feature enhances its versatility in various chemical reactions and biological applications.
Properties
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-12-5-8-15(17-9-12)16(19)11-20-14-6-3-13(10-18)4-7-14/h3-10,16,19H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYJFAOAGHARMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203109 | |
Record name | 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471295-98-4 | |
Record name | 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471295-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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